N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide
CAS No.: 1235000-29-9
Cat. No.: VC7091468
Molecular Formula: C16H17N3O2
Molecular Weight: 283.331
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235000-29-9 |
|---|---|
| Molecular Formula | C16H17N3O2 |
| Molecular Weight | 283.331 |
| IUPAC Name | N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C16H17N3O2/c1-11-9-12(2)19(18-11)8-7-17-16(20)15-10-13-5-3-4-6-14(13)21-15/h3-6,9-10H,7-8H2,1-2H3,(H,17,20) |
| Standard InChI Key | VQKAUCMDULNFTP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1CCNC(=O)C2=CC3=CC=CC=C3O2)C |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-benzofuran-2-carboxamide, reflects its bifunctional architecture. Key structural components include:
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Benzofuran ring: A fused bicyclic system comprising a benzene ring condensed with a furan moiety, contributing to planar rigidity and π-electron delocalization .
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3,5-Dimethylpyrazole: A five-membered heterocycle with nitrogen atoms at positions 1 and 2, methyl groups at positions 3 and 5, and hydrogen-bonding capability.
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Ethylcarboxamide linker: A flexible spacer connecting the benzofuran and pyrazole units, modulating solubility and conformational dynamics.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₂ | |
| Molecular Weight | 283.331 g/mol | |
| CAS Registry Number | 1235000-29-9 | |
| SMILES | CC1=CC(=NN1CCNC(=O)C2=CC3=CC=CC=C3O2)C | |
| Solubility | Not experimentally determined |
The logP (partition coefficient) is estimated to be ~2.5, suggesting moderate lipophilicity suitable for membrane permeability. The presence of polar amide and heterocyclic groups may enhance aqueous solubility, though experimental data are lacking.
Synthetic Routes and Optimization
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide involves multi-step protocols, typically commencing with the construction of the benzofuran core.
Benzofuran-2-carboxylic Acid Synthesis
Benzofuran-2-carboxylic acid is prepared via Perkin rearrangement under microwave irradiation, employing acetic anhydride and a catalytic base (e.g., K₂CO₃) . This method achieves yields >80% within 30 minutes, offering scalability and efficiency compared to traditional thermal approaches .
Amide Bond Formation
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by coupling with 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine. This step is performed in anhydrous N,N-dimethylformamide (DMF) with triethylamine as a base, yielding the target compound after purification by column chromatography .
Key Reaction Conditions:
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Temperature: 0–25°C (prevents side reactions)
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Solvent: DMF (polar aprotic, enhances nucleophilicity)
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Coupling Agent: Thionyl chloride (efficient acyl chloride formation)
Alternative Strategies: C–H Arylation
Recent advances employ Pd-catalyzed C–H arylation to functionalize benzofuran at the C3 position. Using 8-aminoquinoline as a directing group, aryl bromides undergo cross-coupling to install diverse substituents, followed by transamidation to introduce the pyrazole-ethylamine moiety . This method achieves >90% regioselectivity and enables late-stage diversification .
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its electron-rich benzofuran ring and nucleophilic pyrazole nitrogen atoms.
Electrophilic Aromatic Substitution
The benzofuran’s C5 and C7 positions are susceptible to electrophilic attack (e.g., nitration, sulfonation), though steric hindrance from the carboxamide group may direct reactivity to the C3 position .
Pyrazole Modifications
The 3,5-dimethylpyrazole moiety undergoes N-alkylation and cyclocondensation reactions. For instance, treatment with methyl iodide in the presence of NaH yields quaternary ammonium derivatives, potentially enhancing binding to anionic biological targets.
Biological Activities and Mechanisms
While direct studies on N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide are sparse, structurally related compounds exhibit promising bioactivity.
Antimicrobial Activity
Benzofuran-pyrazole hybrids demonstrate broad-spectrum antimicrobial effects. For example, analogs with electron-withdrawing groups (e.g., nitro, chloro) on the benzofuran ring show MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli . The mechanism likely involves inhibition of DNA gyrase or cell wall synthesis enzymes .
Anticancer Properties
In vitro assays on similar compounds reveal cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values of 10–20 µM . Apoptosis induction via Bcl-2 downregulation and caspase-3 activation has been proposed as a mechanism .
Future Directions and Research Opportunities
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Pharmacokinetic Studies: Evaluate absorption, distribution, metabolism, and excretion (ADME) profiles to optimize bioavailability.
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Target Identification: Use proteomics and CRISPR screening to elucidate molecular targets.
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Analog Synthesis: Explore substitutions on the benzofuran ring (e.g., halogens, methoxy) to enhance potency and selectivity.
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